molecular formula C11H18O3 B13124009 Ethyl 2,2-dimethyl-6-oxocyclohexanecarboxylate

Ethyl 2,2-dimethyl-6-oxocyclohexanecarboxylate

Cat. No.: B13124009
M. Wt: 198.26 g/mol
InChI Key: UPJCABUCOSJGSK-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-6-oxocyclohexanecarboxylate is an organic compound with the molecular formula C12H20O3 It is a derivative of cyclohexanecarboxylate, featuring a ketone group at the 6-position and two methyl groups at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dimethyl-6-oxocyclohexanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethyl chloroformate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-6-oxocyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base.

Major Products Formed

    Oxidation: 2,2-dimethyl-6-oxocyclohexanecarboxylic acid.

    Reduction: 2,2-dimethyl-6-hydroxycyclohexanecarboxylate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2-dimethyl-6-oxocyclohexanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethyl-6-oxocyclohexanecarboxylate involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active carboxylate moiety, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxocyclohexanecarboxylate
  • Methyl 2-oxocyclohexanecarboxylate
  • Ethyl 2,2-dimethylcyclohexanecarboxylate

Uniqueness

Ethyl 2,2-dimethyl-6-oxocyclohexanecarboxylate is unique due to the presence of two methyl groups at the 2-position, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other cyclohexanecarboxylate derivatives and may confer specific properties that are advantageous in certain applications.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 2,2-dimethyl-6-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C11H18O3/c1-4-14-10(13)9-8(12)6-5-7-11(9,2)3/h9H,4-7H2,1-3H3

InChI Key

UPJCABUCOSJGSK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)CCCC1(C)C

Origin of Product

United States

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